
Platinum;tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of platinum-tin intermetallic nanoparticles can be achieved through various methods. One common approach involves the use of hexamethyldisilazane (HMDS) in conjunction with tin(II) chloride (SnCl₂). This method allows for the preparation of different stoichiometries of platinum-tin compounds, such as Pt₃Sn, PtSn, PtSn₂, and PtSn₄ .
Industrial Production Methods: In industrial settings, the production of platinum-tin compounds often involves high-temperature reduction processes. These methods typically require precise control of temperature and atmosphere to ensure the desired stoichiometry and phase purity of the resulting intermetallic compounds .
Análisis De Reacciones Químicas
Types of Reactions: Platinum-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, these compounds are known for their activity in catalytic CO oxidation and ethanol oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of platinum-tin compounds include oxygen (O₂) and carbon monoxide (CO) for oxidation reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of platinum-tin compounds depend on the specific reaction conditions. For example, in the catalytic CO oxidation reaction, the primary product is carbon dioxide (CO₂) .
Aplicaciones Científicas De Investigación
Platinum-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including ethanol oxidation and CO oxidation . In biology and medicine, platinum-tin compounds are explored for their potential use in anticancer therapies due to their ability to form stable complexes with biological molecules . Additionally, these compounds find applications in the industry as catalysts for fuel cells and other electrochemical devices .
Mecanismo De Acción
The mechanism of action of platinum-tin compounds in catalytic reactions involves the interaction of the platinum and tin atoms with the reactants. For example, in the ethanol oxidation reaction, the presence of platinum-tin bonds on the surface of the nanoparticles enhances the specific activity by lowering the binding energy between carbon monoxide and the platinum-tin surface . This results in improved catalytic performance and stability.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Platinum-tin compounds are often compared with other intermetallic compounds, such as platinum-copper (PtCu) and platinum-silver (PtAg). While all these compounds exhibit catalytic properties, platinum-tin compounds are unique in their ability to achieve higher specific current densities and enhanced stability in long-term tests .
List of Similar Compounds:- Platinum-copper (PtCu)
- Platinum-silver (PtAg)
- Platinum-nickel (PtNi)
- Platinum-ruthenium (PtRu)
Propiedades
Fórmula molecular |
PtSn |
|---|---|
Peso molecular |
313.79 g/mol |
Nombre IUPAC |
platinum;tin |
InChI |
InChI=1S/Pt.Sn |
Clave InChI |
FHMDYDAXYDRBGZ-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


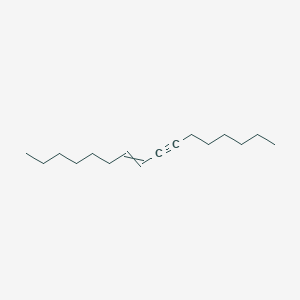
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)


silane](/img/structure/B14713525.png)

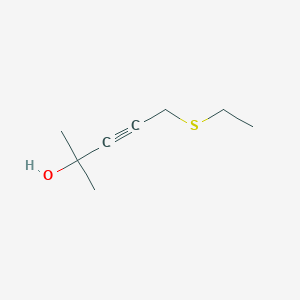
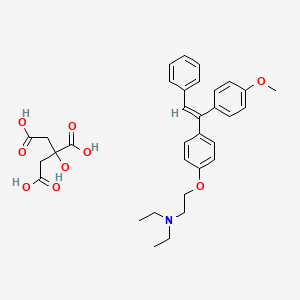
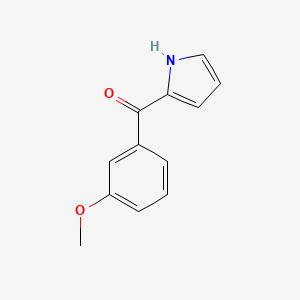
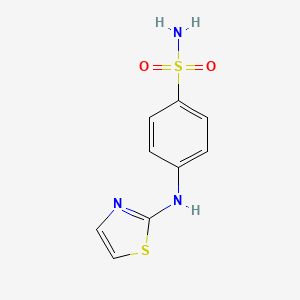
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
